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Introduction
The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast

adenocarcinoma, is one of the most widely used in vitro models for breast cancer research.[1]

These cells are characterized by their estrogen receptor (ER) positivity, progesterone receptor

(PR) expression, and luminal A molecular subtype.[2][3] MCF-7 cells exhibit an epithelial-like

morphology, tend to grow in monolayers, and can form domes at high confluency.[1][3] Their

dependence on estrogen for proliferation makes them an invaluable tool for studying hormone-

responsive breast cancers, evaluating anti-estrogen therapies, and investigating mechanisms

of drug resistance.[2][3][4]

These application notes provide a comprehensive, standardized protocol for the successful

culture, maintenance, subculturing, and cryopreservation of the MCF-7 cell line.
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Component Vendor Example Catalog Number
Final
Concentration

Eagle's Minimum

Essential Medium

(EMEM)

ATCC 30-2003 Base Medium

Fetal Bovine Serum

(FBS)
Gibco/Invitrogen 10082147 10% (v/v)

Human Recombinant

Insulin
0.01 mg/mL

Penicillin-

Streptomycin
Gibco/Invitrogen 15140 1% (v/v)

Trypsin-EDTA Solution ATCC 30-2101
0.25% Trypsin / 0.53

mM EDTA

DPBS (without Ca²⁺,

Mg²⁺)
ATCC 30-2200 As needed

Dimethyl sulfoxide

(DMSO)

5-10% (v/v) in

Freezing Medium

Table 2: Key Quantitative Parameters for MCF-7 Culture
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Parameter Value Unit Notes

Seeding Density (T-75

Flask)
1 x 10⁶ cells/flask

For initiating a new

culture.[2]

Subcultivation Ratio 1:2 to 1:6

Adjust based on

experimental needs.

[1][5]

Confluency for

Subculture
80-90 %

Do not allow cells to

exceed 90%

confluency.[6][7][8]

Population Doubling

Time
~29-40 hours

Can be slow-growing.

[7][9]

Centrifugation Speed

(Subculture)
125 x g For 5-10 minutes.[7]

Centrifugation Speed

(Thawing)
150-400 x g For 8-12 minutes.

Cryopreservation Cell

Density
1 x 10⁶ cells/mL

In cryopreservation

medium.[7]

Incubation

Temperature
37 °C

CO₂ Atmosphere 5 %
In a humidified

incubator.[1]

Experimental Protocols
Protocol 1: Thawing of Cryopreserved MCF-7 Cells

Preparation: Pre-warm complete growth medium (EMEM + 10% FBS + 0.01 mg/mL insulin +

1% Penicillin-Streptomycin) in a 37°C water bath. It is recommended to place the culture

flask containing the medium in the incubator for at least 15 minutes to allow the medium to

reach its normal pH (7.0 to 7.6).
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Rapid Thawing: Retrieve the cryovial from liquid nitrogen storage. Immerse the vial in the

37°C water bath, ensuring the O-ring and cap remain above the water to prevent

contamination.[6][8] Gently agitate the vial until only a small ice crystal remains.[6]

Cell Recovery: Immediately spray the vial with 70% ethanol and move it to a sterile culture

hood.[6] Transfer the cell suspension from the vial into a 15 mL conical tube containing 9.0

mL of pre-warmed complete growth medium.

Centrifugation: To remove the cryoprotective agent (DMSO), centrifuge the cell suspension

at approximately 150-400 x g for 8-12 minutes.

Resuspension and Plating: Aspirate and discard the supernatant. Gently resuspend the cell

pellet in fresh, pre-warmed complete growth medium and transfer the suspension to an

appropriately sized culture flask (e.g., T-75).

Incubation: Place the flask in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Recovery: Allow the cells to recover for 24-48 hours before the first medium change. It is not

unusual for MCF-7 cells to attach slowly after thawing.

Protocol 2: Routine Cell Culture and Maintenance
Observation: Visually inspect the cells daily using an inverted microscope to assess

confluency, morphology, and signs of contamination. MCF-7 cells are typically slow-growing

and may appear as loosely attached three-dimensional clusters.

Medium Renewal: Renew the complete growth medium 2 to 3 times per week.[1][7]

Confluency: Maintain the cell culture between 30% and 90% confluency to ensure optimal

proliferation rates.[7]

Protocol 3: Subculturing (Passaging) MCF-7 Cells
Volumes provided are for a T-75 flask; adjust proportionally for other vessel sizes.

Aspiration: Once cells reach 80-90% confluency, aspirate and discard the culture medium.[6]
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PBS Wash: Briefly rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline

(DPBS) without calcium or magnesium to remove any residual serum that could inhibit

trypsin activity.[9] Aspirate the DPBS.

Dissociation: Add 2.0 to 3.0 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring

the entire cell layer is covered. Incubate at 37°C for 5 to 15 minutes. Observe under a

microscope until cells are detached and appear rounded. Avoid over-trypsinization.

Neutralization: Add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the

trypsin.[10] Gently pipette the medium over the cell layer to dislodge any remaining cells and

create a single-cell suspension.

Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at

approximately 125 x g for 5 to 10 minutes.[7]

Reseeding: Discard the supernatant and resuspend the cell pellet in fresh growth medium.

Determine the appropriate volume of cell suspension to re-plate based on the desired split

ratio (e.g., 1:3 to 1:6).[5]

Incubation: Add the cell suspension to a new, pre-warmed flask containing complete growth

medium and return to the incubator.

Protocol 4: Cryopreservation of MCF-7 Cells
Preparation: Prepare a freezing medium consisting of complete growth medium

supplemented with 10% (v/v) DMSO.[7] Some protocols suggest 60% basal medium, 30%

FBS, and 10% DMSO.[1]

Cell Harvest: Follow steps 1-5 of the subculturing protocol to obtain a cell pellet.

Resuspension: Resuspend the cell pellet in cold freezing medium at a density of

approximately 1 x 10⁶ viable cells/mL.[7]

Aliquoting: Dispense 1 mL of the cell suspension into sterile cryovials.

Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr.

Frosty") and store at -80°C for at least 24 hours to ensure a slow cooling rate (~1°C/minute).
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[11][12]

Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer

for long-term storage.[7] Storage at -70°C will result in a loss of viability.
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MCF-7 Culture Workflow

Start: Frozen Vial

Rapid Thaw (37°C)

Transfer to Medium

Centrifuge (150-400 x g)
to Remove DMSO

Resuspend in Fresh Medium
& Plate in T-75 Flask

Incubate (37°C, 5% CO₂)

Culture for 2-3 Days

Change Medium

Monitor Confluency
(Target: 80-90%)

<80% Confluent

Wash with DPBS

>80% Confluent

Add Trypsin-EDTA

Neutralize & Collect

Centrifuge (125 x g)

Resuspend & Split
(1:3 to 1:6 Ratio)

Harvest Cells
(From Passage4 Pellet)

Plate in New Flasks

Continue Culture

Resuspend in Freezing
Medium (w/ 10% DMSO)

Aliquot to Cryovials

Slow Freeze (-80°C)

Store in Liquid Nitrogen
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Key Signaling Pathways in MCF-7
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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